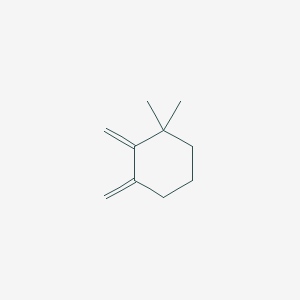
6-Methoxypyrimidin-4-yl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyrimidin-4-yl dimethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, including in DNA and RNA. The methoxy group at the 6-position and the dimethyl phosphate group at the 4-position make this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrimidin-4-yl dimethyl phosphate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN).
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Phosphorylation: The dimethyl phosphate group can be introduced by reacting the pyrimidine derivative with dimethyl phosphite in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrimidin-4-yl dimethyl phosphate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, methanol
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
6-Methoxypyrimidin-4-yl dimethyl phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxypyrimidin-4-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit DNA synthesis by interacting with DNA polymerase or other enzymes involved in nucleotide metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4,6-dimethylpyrimidine
- N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine
Uniqueness
6-Methoxypyrimidin-4-yl dimethyl phosphate is unique due to the presence of both a methoxy group and a dimethyl phosphate group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74460-04-1 |
|---|---|
Molecular Formula |
C7H11N2O5P |
Molecular Weight |
234.15 g/mol |
IUPAC Name |
(6-methoxypyrimidin-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C7H11N2O5P/c1-11-6-4-7(9-5-8-6)14-15(10,12-2)13-3/h4-5H,1-3H3 |
InChI Key |
HNWVOOOAPNORNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=N1)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
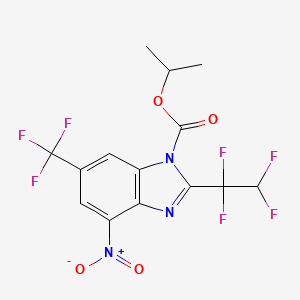
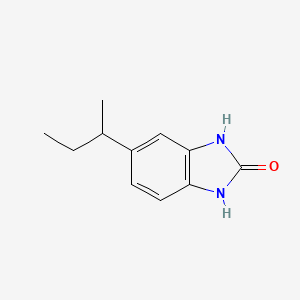
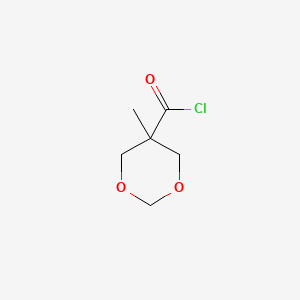

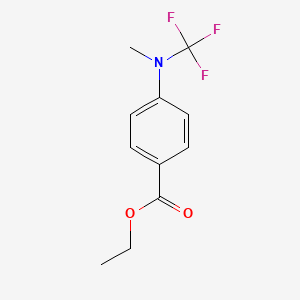
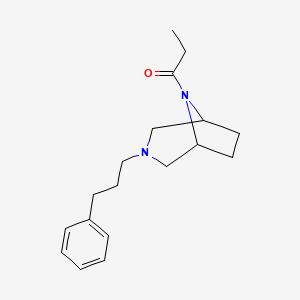
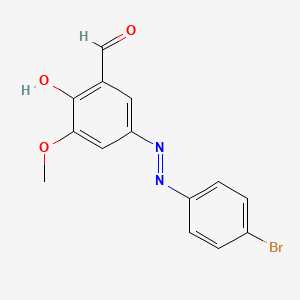



![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)

